molecular formula C10H13N3S B1468403 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine CAS No. 1250918-47-8

4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Cat. No. B1468403
CAS RN: 1250918-47-8
M. Wt: 207.3 g/mol
InChI Key: NWIDZNXGFKMKLF-UHFFFAOYSA-N
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Description

The compound “4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine” is a complex organic molecule that contains a pyrazole ring and a thiophene ring. Pyrazoles are a class of organic compounds with a five-membered aromatic ring with three carbon atoms, two nitrogen atoms, and two double bonds. Thiophenes are a type of aromatic organic compound similar to benzene but with a sulfur atom replacing one of the carbon atoms in the ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring and the thiophene ring in separate reactions, followed by their connection via an ethyl linker. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and thiophene rings, along with the ethyl linker and the methyl group attached to the pyrazole ring. The exact structure would need to be determined using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the pyrazole and thiophene rings. Both of these rings are aromatic and thus relatively stable, but they can participate in various reactions under the right conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrogen atoms in the pyrazole ring and the sulfur atom in the thiophene ring could affect its polarity and solubility .

Scientific Research Applications

Corrosion Inhibition

Thiophene derivatives, such as 4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine, are known to be effective corrosion inhibitors . They can form a protective layer on metal surfaces, preventing or slowing down the corrosion process. This application is particularly valuable in industrial settings where metals are exposed to corrosive environments.

Organic Semiconductors

The compound’s thiophene moiety plays a significant role in the development of organic semiconductors . These materials are used in electronic devices due to their ability to conduct electricity under certain conditions. They offer advantages over traditional semiconductors, such as flexibility and the potential for lower production costs.

Organic Field-Effect Transistors (OFETs)

Thiophene-based molecules are integral in creating OFETs . OFETs are a type of field-effect transistor that uses an organic semiconductor in its channel. They are used in various electronic applications, including display technologies and electronic paper.

Organic Light-Emitting Diodes (OLEDs)

The compound under study can contribute to the fabrication of OLEDs . OLEDs are used in display and lighting technologies and are known for their bright colors and deep blacks. The thiophene derivatives can be part of the emissive layer in OLEDs, emitting light in response to an electric current.

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. They have been studied for their potential anticancer , anti-inflammatory , antimicrobial , antihypertensive , and anti-atherosclerotic effects . This makes them valuable in the development of new medications and therapies.

Synthesis of Aminothiophene Derivatives

The compound can be used in the Gewald reaction, which is a condensation reaction that produces aminothiophene derivatives . These derivatives are important in various chemical syntheses and have potential applications in medicinal chemistry.

Antimicrobial Agents

Research has shown that thiophene derivatives can be potent antimicrobial agents . They can be designed and synthesized to target specific microbial strains, offering a pathway to develop new antibiotics and antifungal medications.

Photochromism Studies

Thiophene derivatives are also used in photochromism studies . Photochromism is the reversible transformation of a chemical species between two forms by the absorption of light, where the two forms have different absorption spectra. This property is utilized in developing smart materials and coatings that respond to light stimuli.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrazole and thiophene derivatives have biological activity and can interact with various enzymes or receptors in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses, particularly if it has biological activity. This could include testing its effects on various biological targets and investigating potential applications in medicine or other fields .

properties

IUPAC Name

4-methyl-2-(1-thiophen-3-ylethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-7-5-12-13(10(7)11)8(2)9-3-4-14-6-9/h3-6,8H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIDZNXGFKMKLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1)C(C)C2=CSC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 2
4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 3
4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 4
4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 5
4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine
Reactant of Route 6
4-methyl-1-[1-(3-thienyl)ethyl]-1H-pyrazol-5-amine

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